![molecular formula C11H20N2O2 B1286846 cis-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370882-99-8](/img/structure/B1286846.png)

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Overview

Description

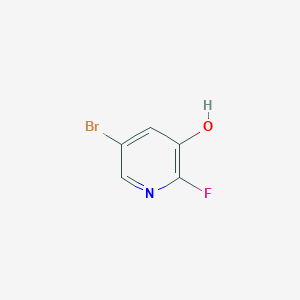

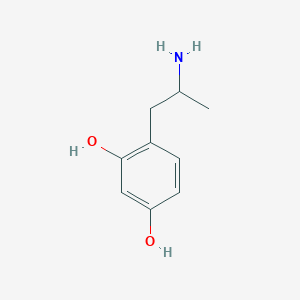

“Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by other names such as “(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane” and "(1R,6S)-TERT-BUTYL 3,8-DIAZABICYCLO[4.2.0]OCTANE-3-CARBOXYLATE" .

Molecular Structure Analysis

The molecular structure of “cis-3-Boc-3,8-diazabicyclo[4.2.0]octane” is represented by the InChI code “InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1” and the canonical SMILES "CC©©OC(=O)N1CCC2CNC2C1" . The compound has a molecular weight of 212.29 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-3-Boc-3,8-diazabicyclo[4.2.0]octane” include a molecular weight of 212.29 g/mol, a XLogP3-AA value of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 212.152477885 g/mol, a monoisotopic mass of 212.152477885 g/mol, a topological polar surface area of 41.6 Ų, a heavy atom count of 15, and a complexity of 260 . The compound is available in the form of a colorless to yellow liquid, or a white to yellow solid .Scientific Research Applications

Synthesis of Tropane Alkaloids

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: is instrumental in the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids exhibit a wide range of biological activities, making the compound valuable for creating complex molecular structures found in natural products.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its rigid bicyclic structure and nitrogen-containing rings make it a suitable candidate for constructing nitrogenous heterocycles, which are prevalent in many pharmaceuticals.

Catalysis

In catalysis, cis-3-Boc-3,8-diazabicyclo[4.2.0]octane can act as a ligand or organocatalyst due to its ability to form stable complexes with various metals. This property is useful in reactions that require precise control over the reaction environment.

properties

IUPAC Name |

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJOEEIXDPWTAZ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CNC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582692 | |

| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | |

CAS RN |

370882-99-8 | |

| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)